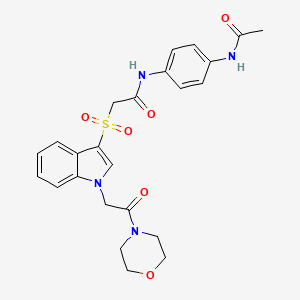

N-(4-acetamidophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(4-acetamidophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring an indole core substituted at the 1-position with a 2-morpholino-2-oxoethyl group and at the 3-position with a sulfonyl-linked acetamide moiety. The phenyl ring in the acetamide side chain is further substituted with a 4-acetamido group. This compound integrates multiple pharmacophoric elements: the indole scaffold (common in bioactive molecules), a morpholino ring (imparting solubility and hydrogen-bonding capacity), and sulfonyl/acetamide groups (often associated with enzyme inhibition or receptor binding).

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S/c1-17(29)25-18-6-8-19(9-7-18)26-23(30)16-35(32,33)22-14-28(21-5-3-2-4-20(21)22)15-24(31)27-10-12-34-13-11-27/h2-9,14H,10-13,15-16H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRZLJJHZXCFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-acetamidophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878058-06-1, is a complex organic compound notable for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₈H₂₆N₄O₆S

- Molecular Weight : 498.55 g/mol

- Structure : The compound features an indole core, a morpholine ring, and a sulfonamide functional group, which are critical for its biological activity.

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting indoleamine 2,3-dioxygenase (IDO). This enzyme plays a significant role in immune modulation and is implicated in cancer therapy and autoimmune diseases. Inhibition of IDO can lead to enhanced immune responses, making this compound a candidate for further pharmacological exploration.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits moderate antineoplastic properties against certain cancer cell lines. For example, it has shown cytotoxic effects against TK-10 (renal cancer) and HT-29 (colorectal cancer) cell lines at specific concentrations .

- Antimicrobial Properties : The compound has been explored for its antimicrobial potential. It demonstrated significant activity against various bacterial strains, indicating its possible use as an antimicrobial agent .

- Enzyme Interaction Studies : Investigations into the compound's interactions with biological molecules have revealed potential binding sites on enzymes involved in metabolic processes. This suggests that it may modulate enzyme activity through competitive inhibition mechanisms.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and synthetic strategies.

Structural Analogues of Indole Sulfonyl Acetamides

Key Observations :

- Indole vs. Thiazole Core : The target compound’s indole scaffold may offer distinct π-π stacking and hydrophobic interactions compared to thiazole-containing analogs like the molecule in . Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase domains .

- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfanyl group in ’s analog (electron-rich). Sulfonyl groups typically improve metabolic stability but may reduce membrane permeability compared to sulfanyl .

- Morpholino vs. Azepanyl Substituents: The morpholino ring (6-membered, oxygen-containing) in the target compound likely enhances water solubility and hydrogen-bonding capacity relative to the 7-membered azepane ring in ’s analog, which may increase lipophilicity .

Substituent Effects on Bioactivity and Solubility

- 4-Acetamidophenyl vs. This difference could influence pharmacokinetic profiles (e.g., oral bioavailability) .

Spectroscopic and Analytical Data

- ¹H NMR Shifts: In ’s morpholinone derivative, indole protons resonate at δ 7.69 (br s, NH) and δ 7.39–7.16 (aromatic), while morpholino protons appear at δ 3.31–2.85. These shifts provide a reference for the target compound’s expected spectral features .

- Mass Spectrometry: reports ESI/APCI(+) peaks at m/z 347 (M+H), aligning with the molecular weight of morpholinone-acetamide hybrids .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(4-acetamidophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step organic reactions, including sulfonylation, amidation, and functional group protection/deprotection. Key challenges include controlling regioselectivity during indole sulfonylation and minimizing side reactions at the morpholinoacetamide moiety. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent overreaction .

- Solvent selection : Using polar aprotic solvents (e.g., DMF or DCM) to enhance intermediate solubility .

- Catalysts : Employing coupling agents like EDCI/HOBt for amidation steps .

- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?

- Answer : A combination of techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., indole C3-sulfonyl at δ 7.6–8.0 ppm) and carbon backbone integrity .

- Mass spectrometry (MS) : High-resolution ESI/APCI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Infrared (IR) spectroscopy : Detection of key functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹) .

- Elemental analysis : Validation of C, H, N, and S content within ±0.4% of theoretical values .

Q. How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

- Answer :

- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., hydrolysis of the acetamide group at acidic pH) .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Accelerated stability studies at 40–60°C can predict shelf-life .

- Light sensitivity : Expose solid and solution samples to UV-vis light (300–800 nm) and monitor photodegradation via LC-MS .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound's interaction with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Focus on the indole-sulfonyl and morpholino moieties as potential pharmacophores .

- Quantum mechanical calculations : Apply DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps for binding site compatibility .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability and ligand-protein residence times .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify the compound's pharmacophore?

- Answer :

- Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups on the 4-acetamidophenyl ring to evaluate steric/electronic effects on potency .

- Scaffold hopping : Replace the indole core with benzofuran or pyrrole and compare bioactivity .

- Proteolytic stability assays : Test resistance to liver microsomal enzymes to identify metabolically stable derivatives .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo biological activity data?

- Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (using CYP450 isoforms), and bioavailability in rodent models .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .

- Mechanistic assays : Use CRISPR-engineered cell lines to validate target engagement (e.g., kinase inhibition) and rule out off-target effects .

Q. How should researchers approach the optimization of reaction yields while minimizing byproduct formation in multi-step syntheses?

- Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent, catalyst loading, temperature) and identify optimal conditions .

- In-line analytics : Use PAT tools like ReactIR to monitor reaction progress in real time and terminate reactions at peak product formation .

- Byproduct recycling : Employ membrane separation or scavenger resins (e.g., quadrapure®) to remove impurities during workup .

Q. What advanced techniques are critical for elucidating the three-dimensional conformation of this compound and its implications for target binding?

- Answer :

- Single-crystal X-ray diffraction : Resolve the absolute configuration and intermolecular interactions (e.g., hydrogen bonds involving the morpholino group) .

- NOESY NMR : Detect through-space correlations to confirm the spatial arrangement of the indole and acetamide groups .

- Cryo-EM : For complexes with large targets (e.g., ribosomes), map ligand-binding pockets at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.